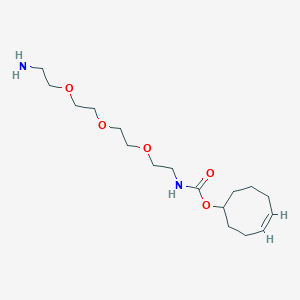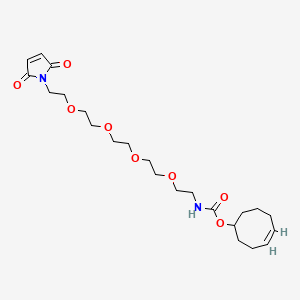
TCO-PEG4-Maleimide
Overview
Description
TCO-PEG4-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a maleimide group through a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable thioether bonds with thiol groups and its high reactivity with tetrazine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG4-Maleimide typically involves the conjugation of TCO and maleimide through a PEG spacer. The maleimide group reacts specifically and efficiently with thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 to form stable thioether bonds . The reaction conditions are mild, and the process is usually carried out in aqueous buffers to improve solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-Maleimide undergoes several types of chemical reactions, including:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Inverse Electron Demand Diels-Alder Reaction: The TCO moiety reacts with tetrazine groups to form stable dihydropyridazine linkages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules, and the reaction is typically carried out at pH 6.5 to 7.5.
Inverse Electron Demand Diels-Alder Reaction: This reaction does not require a catalyst and is carried out under mild conditions.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a stable thioether bond.
Inverse Electron Demand Diels-Alder Reaction: The major product is a stable dihydropyridazine linkage.
Scientific Research Applications
TCO-PEG4-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and selective conjugation of biomolecules.
Biology: Employed in the site-specific modification of proteins and peptides.
Medicine: Utilized in the development of antibody-drug conjugates and other therapeutic proteins.
Industry: Applied in the production of bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of TCO-PEG4-Maleimide involves the formation of stable covalent bonds with thiol groups through the maleimide moiety and the rapid and efficient coupling with tetrazine groups through the TCO moiety . These reactions are highly specific and do not require catalysts, making them ideal for bioconjugation and click chemistry applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar to TCO-PEG4-Maleimide but uses a dibenzocyclooctyne moiety instead of TCO.
TCO-PEG4-Succinimidyl Ester: Contains a succinimidyl ester group instead of a maleimide group.
Uniqueness
This compound is unique due to its combination of TCO and maleimide moieties, which allows for highly specific and efficient bioconjugation reactions without the need for catalysts . This makes it particularly useful in applications where precision and stability are critical.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O8/c26-21-8-9-22(27)25(21)11-13-30-15-17-32-19-18-31-16-14-29-12-10-24-23(28)33-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,24,28)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUIPLWSWDNOE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


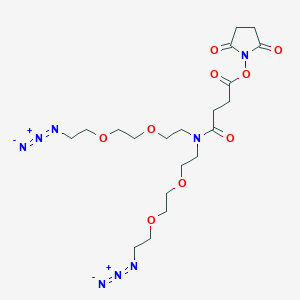
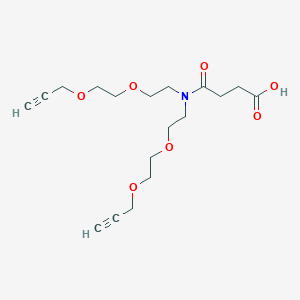
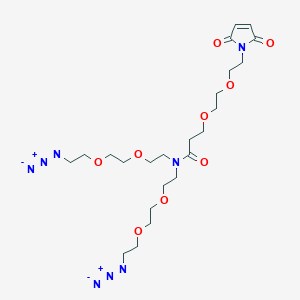
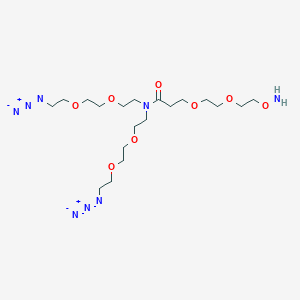
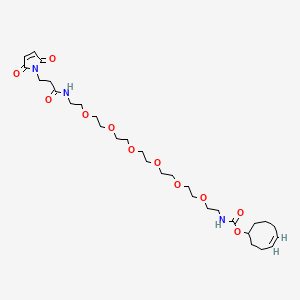
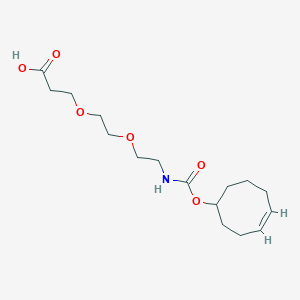
![3-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8115152.png)
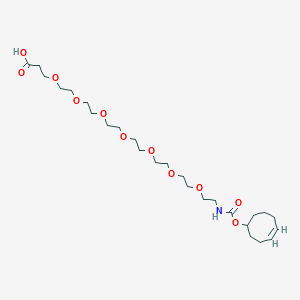
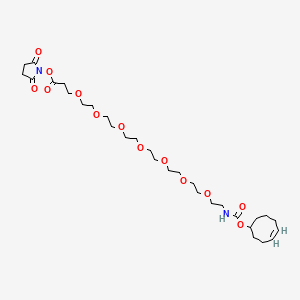
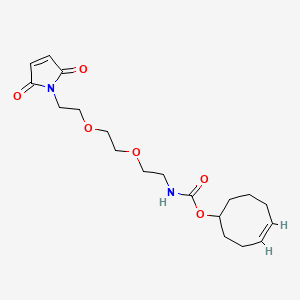
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115191.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115197.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B8115204.png)
